1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

Lithium-ion battery Electrolyte additive High-temperature cycling

Conventional cyclic sulfate additives often fail under high-temperature cycling, leading to electrolyte decomposition, gas generation, and rapid capacity fade. 4-Propyl-1,3,2-dioxathiolane 2,2-dioxide (PDTD) addresses this through preferential film-forming on both electrodes. - Delivers 85% capacity retention after 900 cycles at 55°C, outperforming unsubstituted DTD and methyl-substituted MDTD. - Enables stable cycling of LiCoO2/graphite cells at 4.45 V, unlocking higher energy density. - Improves room-temperature capacity retention to 83.7% (vs. 75.7% baseline) and initial Coulombic efficiency to 87.8%. Supplied with certificate of analysis; bulk quantities available for industrial procurement.

Molecular Formula C5H10O4S
Molecular Weight 166.2 g/mol
CAS No. 165108-64-5
Cat. No. B190158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide
CAS165108-64-5
Synonyms4-propyl-[1,3,2]dioxathiolane-2,2-dioxide
Molecular FormulaC5H10O4S
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCCCC1COS(=O)(=O)O1
InChIInChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3
InChIKeyPXTRGXMFFGBWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 999 kg / 2999 kg / 3000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS 165108-64-5): A Propyl-Functionalized Cyclic Sulfate Electrolyte Additive for Advanced Lithium-Ion Batteries


1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS 165108-64-5), also known as 4-propyl-1,3,2-dioxathiolane 2,2-dioxide or PEGLST, is a cyclic sulfate compound with molecular formula C5H10O4S and a molecular weight of 166.20 g/mol . This compound belongs to the class of 1,3,2-dioxathiolane-2,2-dioxide derivatives, characterized by a five-membered ring containing two oxygen atoms and a sulfur atom in the +6 oxidation state, with a propyl substituent at the 4-position [1]. It is primarily utilized as a functional electrolyte additive in lithium-ion batteries (LIBs), where it undergoes preferential reductive and oxidative decomposition to form protective solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI) films on electrode surfaces [1].

Why 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide Cannot Be Replaced by Unsubstituted or Methyl-Substituted Cyclic Sulfates


In lithium-ion battery applications, cyclic sulfate additives with identical core structures but different alkyl substituents exhibit drastically divergent performance outcomes, precluding generic substitution. Direct comparative studies reveal that the propyl group in 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide (PDTD) imparts superior high-temperature cycling stability and interphase robustness compared to its unsubstituted analog DTD (1,3,2-dioxathiolane-2,2-dioxide) and its methyl-substituted counterpart MDTD (4-methyl-1,3,2-dioxathiolane-2,2-dioxide) [1]. The sulfate species derived from the propyl-functionalized PDTD decomposition form the most effective cathode and anode interphases, preventing electrolyte decomposition and gas generation to a significantly greater extent than either DTD or MDTD [1]. Consequently, selecting an alternative cyclic sulfate based solely on the dioxathiolane-2,2-dioxide scaffold without considering the specific 4-alkyl substituent will compromise high-temperature cycling stability, gas suppression, and overall cell longevity.

Quantitative Differentiation Evidence: 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide vs. DTD, MDTD, and Baseline Electrolytes


High-Temperature Cycling Stability Ranking: PDTD Outperforms MDTD and DTD in NCM811/Graphite Pouch Cells

A systematic head-to-head comparison of 1,3,2-dioxathiolane-2,2-dioxide (DTD), 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD), and 4-propyl-1,3,2-dioxathiolane-2,2-dioxide (PDTD) in LiNi0.8Co0.1Mn0.1O2 (NCM811)/artificial graphite pouch cells at 55 °C established a clear cycling stability ranking: PDTD > MDTD > DTD [1]. The cell containing PDTD delivered a capacity retention of 85% after 900 cycles at 55 °C, whereas cells with MDTD and DTD exhibited significantly lower retention values under identical conditions [1]. This performance differential is attributed to the sulfate species derived from the propyl-functionalized PDTD, which forms the most effective cathode and anode interphases in preventing electrolyte decomposition and improving cycling capabilities [1].

Lithium-ion battery Electrolyte additive High-temperature cycling

Room-Temperature Capacity Retention Improvement: 1.0 wt% PDTD Enhances NCM622/Graphite Cell Longevity

Incorporation of 1.0 wt% 4-propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) into the electrolyte of graphite/LiNi0.6Mn0.2Co0.2O2 (NCM622) pouch cells significantly improved capacity retention after 500 cycles at room temperature. The capacity retention increased from 75.7% in the baseline electrolyte (no additive) to 83.7% with 1.0 wt% PDTD [1]. This 8.0 percentage point improvement demonstrates the additive's efficacy in stabilizing electrode-electrolyte interfaces during prolonged cycling.

Lithium-ion battery Electrolyte additive Cycling stability

Initial Coulombic Efficiency Boost: PDTD Improves First-Cycle Efficiency in NCM622/Graphite Cells

The addition of 1.0 wt% PDTD to the electrolyte of graphite/LiNi0.6Mn0.2Co0.2O2 pouch cells raised the initial Coulombic efficiency from a baseline value of 83.7% to 87.8% [1]. This 4.1 percentage point increase in first-cycle efficiency reduces irreversible capacity loss, thereby enhancing the overall energy utilization of the cell from the very first charge-discharge cycle.

Lithium-ion battery Electrolyte additive Coulombic efficiency

High-Voltage Operation: PDTD Enables Stable Cycling of LiCoO2/Graphite Cells at 4.45 V

In LiCoO2/graphite cells, the presence of 4-propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) in the electrolyte enables a higher charging potential of 4.45 V, significantly improving the energy density and cycling stability of this cathode chemistry [1]. Carbonate-based electrolytes typically decompose above 4.5 V, limiting access to the full capacity of LiCoO2. PDTD forms protective interphases on both anode and cathode surfaces, suppressing electrolyte decomposition and allowing stable operation at elevated voltages [1].

Lithium-ion battery High-voltage cathode Electrolyte additive

Gas Suppression During Cycling: PDTD Mitigates Harmful Gas Generation in High-Temperature Operation

A key differentiation for 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide (PDTD) is its ability to prevent gas generation and electrolyte decomposition during high-temperature cycling, a property not shared equally by its structural analogs DTD and MDTD [1]. While the study highlights that all three additives exhibit similar oxidative and reductive activity, they display drastically different abilities in suppressing gas generation and direct current resistance (DCIR) growth at 55 °C, with PDTD providing the most effective suppression [1].

Lithium-ion battery Gas evolution Electrolyte additive

High-Value Application Scenarios for 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide Based on Quantitative Differentiation Evidence


High-Temperature Lithium-Ion Battery Packs for Electric Vehicles and Energy Storage Systems

PDTD is the preferred electrolyte additive for LIBs intended for operation at elevated ambient temperatures or under high-rate discharge conditions that generate significant internal heat. The direct head-to-head evidence shows that PDTD delivers 85% capacity retention after 900 cycles at 55 °C, outperforming both DTD and MDTD, and effectively suppresses gas generation and DCIR growth [1]. This makes it ideal for electric vehicle battery packs in hot climates and for grid energy storage systems deployed in non-conditioned environments.

High-Energy-Density LiCoO2/Graphite Cells for Consumer Electronics

PDTD enables stable cycling of LiCoO2/graphite cells at a charging potential of 4.45 V, exceeding the typical stability limit of carbonate electrolytes [2]. This higher voltage unlocks additional capacity from the LiCoO2 cathode, directly increasing the energy density and runtime of consumer devices such as smartphones, laptops, and tablets. The additive's ability to coordinate with dissolved Co ions and form protective interphases on both electrodes is central to this benefit [2].

Long-Cycle-Life Pouch Cells for Wearable Devices and Medical Implants

The combination of improved room-temperature capacity retention (83.7% after 500 cycles vs. 75.7% baseline) and enhanced initial Coulombic efficiency (87.8% vs. 83.7% baseline) with 1.0 wt% PDTD demonstrates its value in extending cycle life and maximizing usable capacity [3]. Furthermore, the additive enables the construction of super-stable pouch cells achieving 3000 cycles with high capacity at 25 °C [1]. These attributes are critical for long-life applications such as medical implants, wearables, and remote sensors where frequent battery replacement is impractical.

Low-Temperature Performance Enhancement for Cold-Climate Applications

Vendor technical data indicate that 4-propyl-1,3,2-dioxathiolane-2,2-dioxide (also known as PEGLST) improves low-temperature cycling performance of lithium-ion batteries [4]. While direct quantitative comparator data from peer-reviewed studies is limited for this specific dimension, the propyl group's steric and electronic effects that enhance high-temperature interphase stability may also contribute to improved low-temperature ion transport kinetics. This property is valuable for electric vehicle batteries operating in cold climates and for aerospace or military equipment requiring reliable low-temperature performance.

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